molecular formula C20H16N2O2 B14314800 4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one CAS No. 113464-69-0

4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14314800
CAS No.: 113464-69-0
M. Wt: 316.4 g/mol
InChI Key: KWPRXCSIQJPWPB-UHFFFAOYSA-N
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Description

4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment . This compound, with its unique structure, has garnered interest for its potential use in various scientific research applications.

Preparation Methods

The synthesis of 4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of acridine derivatives with appropriate reagents under specific conditions. One common method involves the use of acridine and methoxy-substituted cyclohexadienone as starting materials. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .

Scientific Research Applications

4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes . Additionally, it has been investigated for its antimicrobial and antiviral properties . In industry, acridine derivatives are used as dyes and fluorescent materials for visualization of biomolecules .

Properties

CAS No.

113464-69-0

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-(acridin-9-ylamino)-3-methoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C20H16N2O2/c1-24-19-12-13(23)10-11-18(19)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,18H,1H3,(H,21,22)

InChI Key

KWPRXCSIQJPWPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=CC1NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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